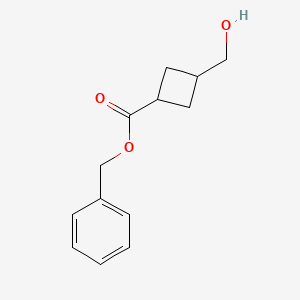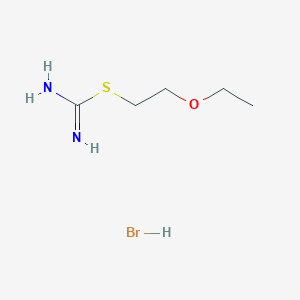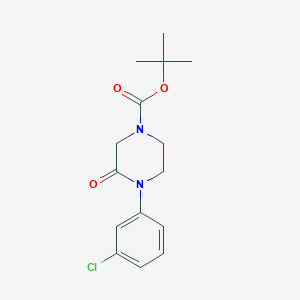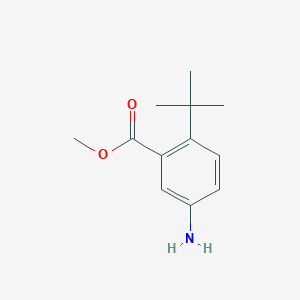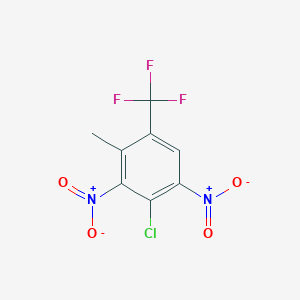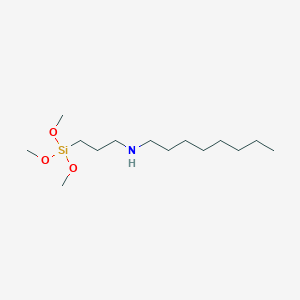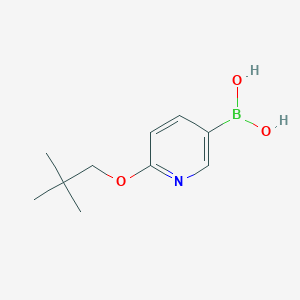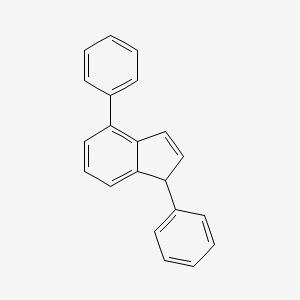
1,4-Diphenyl-indene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Diphenyl-indene is a synthetic compound with a variety of applications in the fields of chemistry, biology, and medicine. It is a polycyclic aromatic hydrocarbon (PAH) that is composed of two benzene rings and a single phenyl group. The compound is highly stable and has a low toxicity profile, making it an attractive choice for laboratory experiments. 1,4-Diphenyl-indene has been used in a variety of applications such as synthesis, drug development, and nanotechnology.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for 1,4-Diphenyl-indene involves a series of reactions starting from benzaldehyde and phenylacetylene. The key steps include the formation of 1-phenyl-1,2-ethanediol, followed by dehydration to form 1-phenyl-1,2-ethanedione. This intermediate is then subjected to a Claisen condensation reaction with phenylacetylene to form 1,4-Diphenyl-indene.
Starting Materials
Benzaldehyde, Phenylacetylene, Sodium borohydride, Acetic acid, Sodium hydroxide, Ethanol, Wate
Reaction
Step 1: Benzaldehyde is reduced to 1-phenyl-1,2-ethanediol using sodium borohydride as a reducing agent in ethanol., Step 2: The resulting 1-phenyl-1,2-ethanediol is dehydrated to form 1-phenyl-1,2-ethanedione using acetic acid as a catalyst., Step 3: 1-phenyl-1,2-ethanedione is subjected to a Claisen condensation reaction with phenylacetylene in the presence of sodium hydroxide as a base to form 1,4-Diphenyl-indene., Step 4: The crude product is purified by column chromatography using a mixture of hexane and ethyl acetate as eluent.
科学研究应用
1,4-Diphenyl-indene has been used in a variety of scientific research applications due to its low toxicity and stability. It has been used as a model compound for studying the structure and reactivity of 1,4-Diphenyl-indenes, as well as for studying the interactions between 1,4-Diphenyl-indenes and other molecules. Additionally, 1,4-diphenyl-indene has been used as a starting material for the synthesis of other compounds, such as drugs, dyes, and nanomaterials.
作用机制
The mechanism of action of 1,4-diphenyl-indene is not well understood. However, it is believed to interact with cellular receptors and enzymes, resulting in changes in the biochemical and physiological processes of the cell. In addition, it has been suggested that the compound may act as an antioxidant, protecting cells from oxidative damage.
生化和生理效应
The biochemical and physiological effects of 1,4-diphenyl-indene are not well understood. However, studies have shown that the compound has a variety of effects on cells, including changes in cell metabolism, gene expression, and cell growth. Additionally, 1,4-diphenyl-indene has been shown to inhibit the growth of cancer cells in vitro.
实验室实验的优点和局限性
1,4-Diphenyl-indene has a number of advantages for laboratory experiments. It is a highly stable compound with a low toxicity profile, making it a safe choice for experiments. Additionally, it is relatively inexpensive and easy to synthesize, making it an attractive choice for research. However, the compound has a number of limitations. Its mechanism of action is not well understood, making it difficult to predict the effects of the compound on cells. Additionally, it is not known to interact with any known receptors or enzymes, making it difficult to study the compound’s effects on biochemical and physiological processes.
未来方向
The potential future directions for 1,4-diphenyl-indene include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in drug development and nanotechnology. Additionally, further research into the synthesis of the compound could lead to more efficient methods of production. Finally, further research into the interactions between 1,4-diphenyl-indene and other molecules could lead to a better understanding of the compound’s effects on cells.
属性
IUPAC Name |
1,4-diphenyl-1H-indene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16/c1-3-8-16(9-4-1)18-12-7-13-20-19(14-15-21(18)20)17-10-5-2-6-11-17/h1-15,19H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYCRQGLOOMIJJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C=CC3=C(C=CC=C23)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Diphenyl-indene | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-(Methylthio)-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B6327384.png)

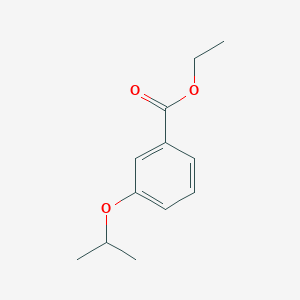
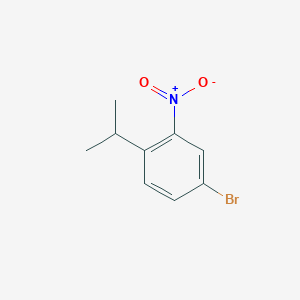
![tert-Butyl 1-methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B6327416.png)
